molecular formula C16H21BrFNO3 B1401217 Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate CAS No. 1379375-36-6

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1401217
CAS No.: 1379375-36-6
M. Wt: 374.24 g/mol
InChI Key: YAYMFXUDSWLTDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21BrFNO3 and a molecular weight of 374.25 g/mol. It belongs to the piperidine class of organic compounds, which are characterized by a six-membered ring containing one nitrogen atom. This specific molecule features a phenoxy group substituted with bromo and fluoro atoms at the 3 and 5 positions, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enhancing the compound's stability and allowing for selective reactions at other molecular sites during multi-step synthetic pathways. This compound is primarily used in pharmaceutical research as a building block for the synthesis of more complex molecules. Piperidine derivatives are common structural motifs in a wide range of bioactive compounds and approved drugs. The presence of both bromine and fluorine atoms on the aromatic ring offers distinct advantages for further chemical modifications. The bromine atom acts as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Research into analogous piperidine-based compounds highlights their significant role in the development of ligands for biological targets. For instance, bromine- and iodine-substituted paroxetine analogues have been strategically synthesized and used in structural biology to investigate inhibitor binding poses within the human serotonin transporter (SERT) complex via anomalous X-ray diffraction . This underscores the utility of halogenated piperidine carboxylates as crucial tools in chemical biology for elucidating protein-ligand interactions. Furthermore, structurally similar tert-butyl piperidine carboxylates are frequently employed as intermediates in synthes potential therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYMFXUDSWLTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Reactions Involving the Compound

The compound undergoes various chemical reactions:

  • Oxidation: Can be converted into ketones or carboxylic acids.
  • Reduction: The ester group can be reduced to form alcohols.
  • Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

These reactions make it a versatile building block in synthetic organic chemistry .

Medicinal Chemistry

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate has several potential applications in medicinal chemistry:

  • Drug Development: Its structural features allow for modifications that can lead to the development of novel therapeutic agents targeting specific biological pathways. The piperidine moiety is known for its ability to interact with various receptors and enzymes, making it a candidate for drug design .
  • Enzyme Inhibition Studies: Research has indicated that compounds with similar structures can act as enzyme inhibitors. This suggests that this compound may also exhibit such properties, which could be explored for therapeutic applications .

Biological Research

The compound's interactions with biological targets are of particular interest:

  • Receptor Binding Studies: As a piperidine derivative, it may bind to neurotransmitter receptors or other cellular targets, influencing physiological responses. This characteristic makes it valuable for studying receptor-ligand interactions and their implications in various diseases .

Industrial Applications

In addition to its research applications, this compound is relevant in industrial settings:

  • Fine Chemical Production: It serves as an intermediate in the synthesis of fine chemicals, which are essential in pharmaceuticals, agrochemicals, and specialty chemicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, synthesis routes, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents at Piperidine 4-Position Key Functional Groups Molecular Formula Applications/Reactivity Reference
Target Compound 3-bromo-5-fluorophenoxy Br (electrophilic), F (electron-withdrawing) C₁₆H₂₀BrFNO₃ Cross-coupling precursor, drug intermediate
tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate 5-(trifluoromethyl)pyridin-3-yl CF₃ (strong electron-withdrawing), pyridine ring C₁₇H₂₁F₃N₂O₃ Agrochemical intermediates, ligand synthesis
tert-Butyl 4-(2-(methoxycarbonyl)-5-(pyridin-2-yl)thiophen-3-yl)piperidine-1-carboxylate Methoxycarbonyl-thiophen-3-yl, pyridin-2-yl Thiophene (π-conjugation), pyridine (coordination) C₂₂H₂₇N₂O₄S Heteroaromatic synthesis, catalysis
tert-Butyl 4-(3-(azetidine-1-carbonyl)-6-phenylhexyl)piperidine-1-carboxylate Azetidine-1-carbonyl-phenylhexyl Azetidine (rigid heterocycle), phenyl (hydrophobicity) C₂₆H₃₇N₃O₃ Bioactive molecule scaffolds

Key Research Findings

  • Electronic Effects: The trifluoromethyl group in Ref significantly lowers the LUMO energy of the pyridine ring, enhancing electrophilicity compared to the target compound’s fluorophenoxy group.
  • Stereochemical Outcomes: The azetidine derivative (Ref ) exhibits restricted rotation due to its bicyclic structure, a property absent in the target compound’s flexible phenoxy substituent.
  • Thermal Stability: Thiophene-containing derivatives (Ref ) display higher thermal stability (TGA data inferred) owing to aromatic conjugation, whereas brominated phenoxy compounds may decompose at lower temperatures due to C–Br bond lability.

Preparation Methods

Bromination of the Piperidine Derivative

Method Overview:
The initial step involves bromination at the 3-position of the piperidine ring, typically achieved via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

Key Procedures:

  • Using Bromine in Chloroform:
    • Reactant: tert-Butyl 4-oxo-piperidine-1-carboxylate
    • Reagents: Bromine (Br₂), disodium hydrogen phosphate
    • Conditions: Dropwise addition at 5°C, stirring for 18–24 hours
    • Outcome: Formation of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate with yields around 42–73% depending on conditions.
  • Using NBS with TMSCl in DMF:
    • Reactant: tert-Butyl 4-oxopiperidine-1-carboxylate
    • Reagents: NBS, TMSCl, TEA
    • Conditions: Room temperature, overnight
    • Outcome: Selective bromination at the 3-position with yields up to 78%.

Data Table: Bromination Methods

Method Reagents Solvent Temperature Time Yield Notes
Bromine in chloroform Br₂, NaHPO₄ Chloroform 0–5°C 18–24h 42% Recrystallization used
NBS with TMSCl NBS, TMSCl DMF RT Overnight 78% Selective bromination

Functionalization via Nucleophilic Substitution

Method Overview:
The brominated intermediate undergoes nucleophilic substitution to introduce phenoxy groups, often using phenol derivatives or phenolates under basic conditions.

Procedures:

  • Coupling with Phenol Derivatives:
    • Reactant: Brominated piperidine ester
    • Reagents: Phenol derivatives, base (e.g., K₂CO₃)
    • Solvent: Acetone or DMF
    • Conditions: Reflux at elevated temperatures (~80–120°C)
    • Outcome: Formation of phenoxy-substituted derivatives with yields typically above 60%.
  • Use of Copper Catalysts:
    • Catalyzed Ullmann-type coupling reactions are also documented, facilitating the formation of phenoxy linkages under milder conditions.

Data Table: Phenoxy Coupling

Method Reagents Catalyst Solvent Temperature Yield Notes
Nucleophilic substitution Phenol, K₂CO₃ None Acetone Reflux 65–70% Standard SNAr conditions
Copper-catalyzed coupling Phenol, CuI CuI DMF 100°C >70% Milder conditions

Formation of the Final Carboxylate Derivative

Method Overview:
The final step involves attaching the tert-butyl carbamate group to the piperidine nitrogen, often via carbamate formation using tert-butyl chloroformate or related reagents.

Procedures:

  • Carbamate Formation:
    • Reactant: Amino-piperidine derivative
    • Reagents: tert-Butyl chloroformate
    • Base: Triethylamine or DIPEA
    • Solvent: Dichloromethane (DCM) or THF
    • Conditions: Reflux or room temperature, depending on the reagent
    • Outcome: High-yield formation of tert-butyl carbamate derivatives (~80–95%).

Data Table: Carbamate Formation

Method Reagents Base Solvent Temperature Yield Notes
Using tert-butyl chloroformate tert-Butyl chloroformate TEA DCM RT–Reflux 80–95% Standard carbamate synthesis

Summary of Key Research Findings

Reference Preparation Method Yield Conditions Notes
Bromination with Br₂ in chloroform 42% 0°C, 18h Recrystallization step included
Bromination with NBS and TMSCl 78% RT, overnight Selective bromination at 3-position
Phenoxy substitution via SNAr 65–70% Reflux Phenol derivatives coupling
Carbamate formation with tert-butyl chloroformate 80–95% RT–Reflux High efficiency

Additional Considerations

  • Selectivity: Bromination at the 3-position is favored under controlled conditions to avoid over-bromination.
  • Reaction Optimization: Use of temperature control and stoichiometric balances enhances yield and selectivity.
  • Purification: Chromatography and recrystallization are standard for isolating pure intermediates.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. A common approach includes:

  • Step 1 : Formation of the phenoxy-piperidine intermediate via nucleophilic aromatic substitution, using 3-bromo-5-fluorophenol and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side reactions, such as dehalogenation or Boc-group cleavage .

Q. How should researchers safely handle and store this compound?

  • Handling : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Respiratory protection (e.g., N95 masks) is advised if adequate ventilation is unavailable .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent degradation. Avoid proximity to oxidizing agents or heat sources .

Q. What analytical techniques are suitable for characterizing its physical and chemical properties?

  • Melting Point : Determine using a capillary tube apparatus (reported range: 50–55°C for analogous tert-butyl piperidine derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR).
    • Mass Spectrometry (MS) : Validate molecular weight (theoretical MW: ~370 g/mol for C₁₆H₂₀BrFNO₃).
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can structural contradictions in spectral data be resolved?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate with IR (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) and elemental analysis.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for crystalline derivatives.
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra .

Q. What are the key considerations for optimizing reaction yields in large-scale synthesis?

  • Catalyst Screening : Test alternatives to DMAP (e.g., 4-dimethylaminopyridine derivatives) to enhance Boc protection efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve phenoxide intermediate solubility but may require rigorous drying to avoid hydrolysis.
  • Temperature Control : Maintain ≤0°C during Boc-group introduction to suppress side reactions.
  • Workup Optimization : Use aqueous washes (NaHCO₃ for acid removal) and drying agents (MgSO₄) to improve purity .

Q. How does the bromo-fluorophenoxy moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo and fluoro substituents activate the aromatic ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl halide reactivity.
  • Base Compatibility : Cs₂CO₃ or K₃PO₄ in toluene/water mixtures to stabilize intermediates.
  • Steric Effects : The tert-butyl group may hinder access to the piperidine nitrogen, requiring tailored ligands .

Q. What strategies address discrepancies in toxicity data for structurally similar compounds?

  • In Silico Prediction : Use tools like ADMET Predictor™ or TEST to estimate acute toxicity (e.g., LD₅₀) when experimental data are unavailable.
  • Comparative Studies : Analyze analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to infer hazard profiles.
  • Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. How can researchers evaluate the compound’s potential in medicinal chemistry?

  • Target Binding Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR.
  • Metabolic Stability : Assess liver microsome half-life (e.g., human/rat CYP450 isoforms).
  • SAR Studies : Modify the phenoxy or piperidine groups to optimize potency and selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

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